Ethyl 2,4-dichloro-2-methylbutanoate
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Overview
Description
Ethyl 2,4-dichloro-2-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is notable for its unique structure, which includes two chlorine atoms and a methyl group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloro-2-methylbutanoate can be synthesized through the esterification of 2,4-dichloro-2-methylbutanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the continuous feeding of 2,4-dichloro-2-methylbutanoic acid and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated under reflux, and the ester is separated and purified through distillation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of 2,4-dichloro-2-methylbutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 2,4-dichloro-2-methylbutanoic acid and ethanol.
Reduction: 2,4-dichloro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dichloro-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-2-methylbutanoate primarily involves its reactivity as an ester. In biological systems, esters are often hydrolyzed by enzymes known as esterases, resulting in the formation of the corresponding acid and alcohol. The presence of chlorine atoms and a methyl group in the compound can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Ethyl 2-chlorobutanoate
- Ethyl 2,4-dichlorobutanoate
- Ethyl 2-methylbutanoate
Comparison: Ethyl 2,4-dichloro-2-methylbutanoate is unique due to the presence of two chlorine atoms and a methyl group on the butanoate backbone. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential applications in the synthesis of specialized organic compounds. Compared to similar esters, it offers a unique combination of functional groups that can be exploited in various chemical and industrial processes.
Properties
CAS No. |
89215-43-0 |
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Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-2-methylbutanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-3-11-6(10)7(2,9)4-5-8/h3-5H2,1-2H3 |
InChI Key |
RBNIGBNUZFZLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCCl)Cl |
Origin of Product |
United States |
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